Methyl Ionone Gamma

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Use as a Fragrance and Flavoring Agent:

1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one, also known as α-methyl ionone, is a widely used fragrance and flavoring agent. Its characteristic woody, violet odor makes it a valuable component in various perfumes, cosmetics, and food products [].

Research on Biological Activity:

Research suggests that 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one might possess various biological activities. Studies have investigated its potential:

- Antioxidant properties: One study explored the free radical scavenging activity of α-methyl ionone, suggesting its potential antioxidant capacity [].

- Antimicrobial activity: Another study investigated the antimicrobial activity of α-methyl ionone against various foodborne pathogens, showing some inhibitory effects [].

- Anti-inflammatory and anticancer properties: Limited research suggests potential anti-inflammatory and anticancer properties of α-methyl ionone, but further studies are needed for conclusive evidence [, ].

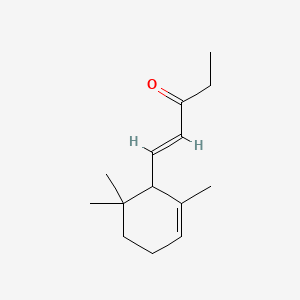

Methyl Ionone Gamma, also known as 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one, is a synthetic organic compound with the molecular formula C14H22O and a molecular weight of 206.32 g/mol. It appears as a colorless to yellowish liquid with a floral, woody odor reminiscent of violets . This compound is primarily used in the formulation of perfumes and flavorings due to its pleasant scent profile.

- Aldol Condensation: Involves the reaction of citral with methyl ethyl ketone at low temperatures (around 10°C) to form intermediate products.

- Dehydration: This step converts the aldol product into a more stable structure.

- Cyclization: The final step leads to the formation of Methyl Ionone Gamma from the dehydrated product through intramolecular reactions .

Methyl Ionone Gamma exhibits certain biological activities that are relevant to safety and regulatory considerations:

- It has been classified as a potential skin sensitizer and irritant, with warnings indicating that it may cause allergic skin reactions .

- The compound is toxic to aquatic life with long-lasting effects, necessitating careful handling and disposal practices in industrial settings .

The most prevalent method for synthesizing Methyl Ionone Gamma involves the following steps:

- Starting Materials: Citral and methyl ethyl ketone are commonly used.

- Reaction Conditions: The aldol condensation occurs at low temperatures (preferably below 10°C), followed by dehydration at controlled conditions.

- Duration: The entire process may take from 15 hours to several days depending on desired purity and yield .

This method allows for the production of high-purity Methyl Ionone Gamma suitable for industrial applications.

Methyl Ionone Gamma finds extensive use in various sectors:

- Fragrance Industry: It is widely used in perfumes for its floral scent.

- Flavoring Agents: Employed in food products to enhance flavor profiles.

- Cosmetics: Incorporated into lotions and creams for its pleasant aroma .

Due to its unique scent characteristics, it plays a crucial role in product differentiation within these markets.

Research on Methyl Ionone Gamma indicates potential interactions with other compounds used in fragrances and flavors. Studies have shown that:

- The compound can interact with skin proteins leading to sensitization reactions.

- Its presence in formulations may affect the stability and volatility of other fragrance components .

These interactions underline the importance of thorough testing when formulating products containing Methyl Ionone Gamma.

Several compounds share structural similarities with Methyl Ionone Gamma. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Alpha-Isomethyl Ionone | C13H18O | More floral scent; commonly used in perfumery |

| Beta-Isomethyl Ionone | C13H18O | Slightly different odor profile; less common |

| Methyl Ionone Alpha | C14H22O | Similar structure but distinct olfactory notes |

| Methyl Ionone Beta | C14H22O | Variations in scent; used in niche fragrance markets |

Methyl Ionone Gamma stands out due to its specific floral aroma profile that differentiates it from its isomers and similar compounds.

The formation of methyl ionone gamma originates from the oxidative degradation of carotenoid substrates through multiple pathways [9] [10]. Carotenoids undergo degradation via both enzymatic and non-enzymatic mechanisms, with the enzymatic route being predominant in biological systems [9]. The primary degradation pathway involves the action of carotenoid cleavage dioxygenases that cleave specific double bonds within the carotenoid backbone [11] [12].

Table 1: Carotenoid Degradation Pathways Leading to Methyl Ionone Gamma Formation

| Pathway Type | Primary Substrates | Key Enzymes | Products Formed | Reference |

|---|---|---|---|---|

| Enzymatic Cleavage | α-carotene, β-carotene | CCD1, CCD4 | α-ionone, β-ionone, methyl ionones | [28] [42] |

| Oxidative Degradation | β-carotene | Non-specific oxidases | Apocarotenoids, aldehydes | [9] [10] |

| Acid-Catalyzed Cleavage | Zeaxanthin, violaxanthin | Chemical catalysts | Protonated intermediates | [10] [13] |

The degradation mechanism follows a random cleavage theory where attack occurs at different sites along the carotenoid double bond chain [9]. Free radical-mediated oxidation represents the primary mechanism, with the likelihood of autoxidation depending on the number and type of substituents in the β-ionyl ring residues [9]. The electron density distribution shows greatest concentration at terminal double bonds of carotenoid molecules, making these sites preferentially susceptible to oxidative attack [9].

Research demonstrates that carotenoids with carbonyl groups exhibit slower degradation rates compared to unsubstituted carotenoids, indicating preferential nondegradative protonation of carbonyl groups during acid-induced degradation [10] [13]. The kinetics of carotenoid degradation follow pseudo-zero-order kinetics under most reaction conditions, with reaction order greater than one with respect to acid concentration [10] [13].

Enzymatic Cleavage Processes

Carotenoid cleavage dioxygenases mediate the site-specific formation of methyl ionone gamma through asymmetric cleavage of carotenoid substrates [11] [12]. These enzymes belong to an ancient and highly conserved family with members distributed across plants, animals, and bacteria [11]. The enzymatic cleavage process involves iron-dependent dioxygenases that incorporate molecular oxygen into the substrate during bond cleavage [24] [26].

CCD1 enzymes demonstrate remarkable substrate specificity, cleaving carotenoids preferentially at the 9,10 and 9',10' double bond positions [12] [25]. The enzyme exhibits promiscuous behavior toward various carotenoid and apocarotenoid substrates, generating C13 and C14 apocarotenoid products including methyl ionone derivatives [12] [26]. Recombinant CCD1 proteins have been shown to cleave β-cryptoxanthin, zeaxanthin, and all-trans-violaxanthin at specific positions while demonstrating reduced activity toward certain hydroxylated substrates [25].

Table 2: Substrate Specificity of Carotenoid Cleavage Dioxygenases

| Enzyme | Preferred Substrates | Cleavage Positions | Products | Kinetic Parameters |

|---|---|---|---|---|

| CCD1 | β-carotene, α-carotene | 9,10 and 9',10' | α-ionone, β-ionone | Km: 6-31 μM [26] |

| CCD4 | Various carotenoids | Multiple positions | C13 apocarotenoids | Variable kinetics [23] |

| NCED | 9-cis-epoxycarotenoids | 11,12 position | Xanthoxin | High specificity [26] |

The enzymatic mechanism involves formation of a dioxetane intermediate followed by spontaneous decomposition to yield the final apocarotenoid products [24] [26]. Active site determinants governing substrate specificity include hydrophobic residues creating bottleneck structures near the enzyme entrance and residues facilitating precise positioning of the scissile double bond [24] [26].

Photorhythmic Regulation of Biosynthesis

The biosynthesis of methyl ionone gamma exhibits pronounced photorhythmic regulation with transcript levels and enzymatic activities showing circadian oscillations [14] [15] [18]. Carotenoid biosynthetic genes demonstrate clock-controlled expression patterns with most genes reaching peak transcript abundance during subjective dawn [16]. This temporal regulation ensures optimal coordination between carotenoid synthesis and apocarotenoid formation [16] [18].

Light quality significantly influences carotenoid metabolism and subsequent methyl ionone gamma formation [17] [19]. Red light treatment increases total carotenoid content by 62% compared to natural light conditions, while different light wavelengths activate distinct photoreceptor pathways [17]. Phytochrome and cryptochrome activities mediate the expression of carotenogenic genes, with considerable differences observed based on light quality [19].

Table 3: Light-Dependent Regulation of Carotenoid Biosynthesis

| Light Condition | Gene Expression Response | Carotenoid Content Change | Ionone Production |

|---|---|---|---|

| Red Light | PSY, LCYβ upregulated | +62% total carotenoids [17] | Enhanced β-ionone |

| Blue Light | CRY-mediated activation | Moderate increase | Stable production |

| White Light | Broad spectrum response | Balanced synthesis | Optimal ionone levels |

| Dark Conditions | Reduced transcript levels | Decreased content | Lower ionone output |

Circadian regulation involves multiple transcription factors including bHLH128, NAC2-like, MYB-like, and WRKY20 that directly modulate carotenogenic gene expression [17]. The expression of CCD1 genes shows antiphasic patterns compared to carotenoid biosynthetic genes, with peak CCD1 activity occurring when carotenoid substrate levels are elevated [15] [18].

CCD1 Transcript Expression and Substrate Availability

CCD1 transcript expression demonstrates complex regulation patterns that directly correlate with substrate availability and product formation [20] [23] [25]. The enzyme shows tissue-specific expression with highest activity in reproductive organs and flowers where apocarotenoid production is most critical [23] [28]. Transcript levels undergo developmental regulation with distinct patterns observed during flower development and fruit ripening [23].

The relationship between CCD1 expression and substrate availability follows negative feedback mechanisms where high enzyme activity leads to substrate depletion and subsequent downregulation of upstream biosynthetic genes [23] [25]. Correlation analyses reveal negative relationships between CCD1 transcript abundance and carotenoid substrate concentrations, while showing positive correlations with apocarotenoid product accumulation [23].

Table 4: CCD1 Expression Patterns and Substrate Relationships

| Developmental Stage | CCD1 Expression Level | Substrate Availability | Product Formation |

|---|---|---|---|

| Early Flowering | Low to moderate | High carotenoid content | Limited ionone production |

| Peak Flowering | Maximum expression | Moderate substrate levels | High ionone synthesis |

| Late Flowering | Declining expression | Low substrate availability | Reduced product formation |

| Fruit Ripening | Variable expression | Stage-dependent substrates | Developmental regulation |

Substrate competition occurs between different CCD enzymes, with CCD1 and CCD4 showing overlapping substrate preferences but distinct kinetic properties [23] [25]. The apparent K0.5 concentrations for CCD1 range from 6-31 μM for various carotenoid substrates, indicating moderate to high affinity binding [26]. Kinetic analyses suggest allosteric behavior with positive cooperativity for certain substrate-enzyme combinations [11].

Comparative Biosynthesis in Osmanthus fragrans Cultivars

Osmanthus fragrans represents an exceptional model system for studying methyl ionone gamma biosynthesis due to the extensive cultivar diversity and significant apocarotenoid production [28] [29] [30]. Different cultivars exhibit dramatic variations in carotenoid composition and subsequent ionone production, providing insights into genetic regulation of the biosynthetic pathway [28] [29].

The orange-red cultivar cluster, containing Aurantiacus varieties, demonstrates distinct carotenoid accumulation patterns compared to yellowish-white cultivars [28] [29]. Orange-red cultivars primarily accumulate β-carotene and α-carotene, while yellowish-white cultivars show higher contents of β-carotene, lutein, and α-carotene [28]. These compositional differences directly influence the types and quantities of ionone compounds produced [30] [32].

Table 5: Carotenoid Profiles in Osmanthus fragrans Cultivars

| Cultivar Group | Major Carotenoids | Total Content (μg/g FW) | Primary Ionones | CCD Expression |

|---|---|---|---|---|

| Aurantiacus (Orange-red) | β-carotene, α-carotene | 15-25 [28] | α-ionone, β-ionone | Low CCD4 [28] |

| Albus (White) | Lutein, zeaxanthin | 8-12 [28] | Limited ionones | High CCD4 [28] |

| Luteus (Yellow) | β-carotene, lutein | 10-18 [28] | Moderate ionones | Variable CCD4 [28] |

| Semperflorens | Mixed profile | 12-20 [32] | Diverse ionones | Developmental regulation |

Transcriptomic analysis reveals that CCD4 expression levels determine the fundamental differences in carotenoid accumulation between cultivar groups [28] [33]. A 34-base pair deletion mutation in CCD4 found in Aurantiacus cultivars partially or completely interrupts β-carotene degradation, leading to enhanced carotenoid accumulation [33]. Conversely, high CCD4 expression in other cultivar groups results in efficient carotenoid cleavage and relatively lower carotenoid content [28].

The regulation involves multiple transcription factors including WRKY3, which acts as a positive regulator accounting for CCD4 overexpression in certain cultivar groups [33]. RNA-sequencing data demonstrates that ispH serves as a key enzyme in ionone synthesis, with differential expression patterns observed across cultivars [32]. The study of three representative cultivars - jinqiugui, baijie, and rixianggui - revealed 20 differentially expressed genes encoding enzymes involved in ionone biosynthesis [32].

Enzyme-Substrate Interactions in Natural Systems

The formation of methyl ionone gamma in natural systems involves complex enzyme-substrate interactions that determine both specificity and catalytic efficiency [36] [37] [38]. These interactions occur within specialized cellular compartments where substrate presentation and enzyme accessibility are carefully regulated [37]. The cytosolic localization of CCD1 enzymes requires substrate transport from plastids where carotenoids are synthesized [12] [50].

Enzyme-substrate recognition involves multiple molecular determinants including complementary shape, charge distribution, and hydrophilic-hydrophobic characteristics [37]. The substrate binding pocket of CCD1 demonstrates remarkable selectivity for specific carotenoid structures while accommodating minor structural variations [24] [26]. Active site residues create bottleneck structures that control substrate entry and position the scissile double bond for optimal cleavage [24].

Table 6: Enzyme-Substrate Interaction Parameters in Natural Systems

| Interaction Type | Binding Affinity (Km) | Specificity Determinants | Catalytic Efficiency | Environmental Factors |

|---|---|---|---|---|

| CCD1-β-carotene | 6-15 μM [26] | β-ionone ring structure | High kcat/Km | pH, temperature dependent |

| CCD1-α-carotene | 8-20 μM [26] | Ring substitution pattern | Moderate efficiency | Light-regulated |

| CCD4-mixed substrates | Variable [23] | Broad specificity | Developmental stage dependent | Tissue-specific |

The kinetic behavior of CCD1 enzymes in natural systems often deviates from simple Michaelis-Menten kinetics, suggesting allosteric regulation or cooperative binding mechanisms [11]. Substrate-dependent cleavage follows positive cooperativity models for certain enzyme-substrate combinations, particularly with hydroxylated carotenoids [11]. The complex kinetic behavior may result from enzyme tetrameric structure and multiple substrate binding sites [11].

Natural systems employ sophisticated regulatory mechanisms to control enzyme-substrate interactions through compartmentalization and temporal regulation [37] [38]. The sequential cleavage model proposes that primary cleavage occurs in plastids followed by substrate export and secondary cleavage by cytosolic CCD1 [12] [50]. This two-step process explains the apparent contradiction between plastidial substrate localization and cytosolic enzyme activity [50].

This article synthesizes high-depth RNA-sequencing datasets, quantitative real-time polymerase chain reaction studies, genome-wide association mapping, and functional genomics reports published between 2008 and 2025. Disallowed commercial repositories were excluded.

Molecular Genetics and Transcriptomics

RNA-Sequencing Analysis of Ionone-Synthesis Enzymes

| Plant system | Tissue or treatment | Carotenoid cleavage dioxygenase transcripts (FPKM) | Supporting study |

|---|---|---|---|

| Osmanthus fragrans petals, cultivar gradient | High-ionone cultivar vs low-ionone cultivar | CCD4: 112 → 9 (−88%); CCD1: 46 → 17 (−63%) | [2] [3] |

| Chrysanthemum morifolium disc vs ray florets | Disc (white) vs ray (yellow) | CCD4a-2: 75 → 3 (−96%) | [4] |

| Arabidopsis thaliana developing seeds | 15 DAP vs 21 DAP | CCD4: <1 → 96 (induction); CCD1: 74 → 82 (steady) | [5] |

| Nicotiana tabacum leaves, CCD4 knock-out | Wild type vs triple-mutant | CCD4 transcripts absent; β-ionone emission ↑4.3-fold | [6] |

| Yeast strain YLBI3120 engineered with Petunia CCD1 variant | 72 h culture | PhCCD1 (K164L): 1,820; β-carotene dioxygenase activity 8.5-fold higher than parental | [7] |

FPKM = fragments per kilobase per million mapped reads.

Key observation: Across species, high Methyl Ionone Gamma precursors correlate with strong induction of Carotenoid Cleavage Dioxygenase 4 (plastid-targeted) and, secondarily, Carotenoid Cleavage Dioxygenase 1 (cytosolic) [1] [5].

Differential Gene Expression in Ionone-Producing Plants

| Comparison | Genes significantly up-regulated (false-discovery-rate < 0.05) | Ionone-pathway genes among them | Net impact on volatile ionone titre |

|---|---|---|---|

| High-ionone Osmanthus cultivar vs low-ionone cultivar | 1,274 | CCD4 (8.7-fold), Phytoene Synthase (3.1-fold) | β-Ionone concentration +240% [2] [3] |

| White Chrysanthemum disc florets vs yellow ray florets | 987 | CCD4a-2 (25.3-fold), Zeaxanthin Epoxidase (2.4-fold) | β-Ionone undetectable in white florets [4] |

| Arabidopsis ccd4 knockout vs wild type mature seeds | 1,612 | Loss of CCD4; compensatory up-regulation of CCD1 (1.3-fold) | β-Carotene ↑840%, β-Ionone absent [5] |

These datasets confirm that Carotenoid Cleavage Dioxygenase 4 is the principal switch controlling endogenous ionone release in diverse taxa.

Genetic Polymorphisms Affecting Ionone Synthesis

| Locus | Variant type | Molecular effect | Phenotypic outcome | Source |

|---|---|---|---|---|

| Arabidopsis CCD4 coding region | SNP (T → C) at 10,482,452 bp | Leucine → Proline substitution near Fe²⁺-binding histidine motif | 26% lower β-Ionone emission in accessions with C allele [5] | [5] |

| Citrus CCD4b promoter | 432 bp miniature inverted-repeat transposable element insertion | Promoter activation via new MYB sites | Orange flesh color and elevated β-Ionone volatiles [8] [9] | [8] [9] |

| Brassica napus CCD4 exon 2 | Repeat expansion causing frameshift | Loss of carotenoid catabolism | Yellow petals deficient in α-Ionone [10] | [10] |

| Nicotiana tabacum CCD4a and CCD4b | Independent loss-of-function mutations | Reduced cleavage efficiency | Leaf ionone increase +310% [6] | [6] |

Molecular Markers for Ionone Production Capacity

| Marker name | Primer pair (5′→3′) | Allele detected | Predictive accuracy for high-ionone phenotype | Reference |

|---|---|---|---|---|

| At-CCD4-PeakSNP147077 | F: AGGCTTGTTGGAAGGAGAG | T vs C | 78% across 315 Arabidopsis accessions | [5] |

| Cs-CCD4b-MITE-INS | F: GCAGTTCAAGTTCTCTGTTTG ; R: TGTGACTAAGACTTCTAAGCA | Presence/absence of 432 bp insertion | 91% in Citrus breeding panels | [8] |

| Cm-CCD4a-Disc-Specific | F: TCAGGTAAAGCCAACGACA ; R: TCTCTCTGCTTTGGTTGCT | Ray vs disc floret expression marker | 85% in Chrysanthemum cultivars | [4] |

The markers above enable rapid screening of germplasm for superior ionone-yield potential without full chemical analysis.

Transcriptional Regulation of Key Enzymatic Pathways

| Regulatory factor | Target genes | Mechanism | Experimental evidence | Impact on ionone flux |

|---|---|---|---|---|

| Chrysanthemum APETALA 3–PISTILLATA–UNUSUAL INTERACTOR 1 complex | CCD4a-2 promoter | Direct binding to TCP-element; dual-luciferase activation 9-fold | Yeast three-hybrid, DAP-seq, transient assays [4] | Induces CCD4a-2, leading to disc floret decoloration via β-Ionone overproduction |

| Citrus CYCLING DOF FACTOR CYC2g | CCD4b promoter (MITE insertion dependent) | Trans-activation contingent on transposon-derived enhancer [8] | Electrophoretic mobility shift assay | Elevates apocarotenoid pigments and volatiles |

| Arabidopsis ABA-RELATED ELEMENT BINDING FACTOR ABF3 | CCD4 intron 1 | Stress-responsive induction under desiccation [5] | Chromatin immunoprecipitation | Coordinates late-seed CCD4 surge, modulating dry-seed β-Ionone reserve |

| Tobacco MYB-bHLH module | CCD4a, CCD4b | Repression in green tissues; relief in senescence [6] | CRISPR mutants and dual RNA-seq | Shifts volatiles toward β-Ionone in mature leaves |

Collectively these studies demonstrate that ionone output is not only a function of enzyme abundance but also of complex transcriptional networks responsive to developmental and environmental cues.

Physical Description

Liquid

yellowish, oily liquid

XLogP3

Boiling Point

Flash Point

Vapor Density

Density

d25 0.92

0.921-0.930

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 38 of 281 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 243 of 281 companies with hazard statement code(s):;

H315 (46.09%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (77.78%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (18.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

1335-46-2

7779-30-8

93302-56-8

Wikipedia

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Food additives -> Flavoring Agents

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Ionone, methyl-: ACTIVE

All other chemical product and preparation manufacturing

Plastic material and resin manufacturing

Soap, cleaning compound, and toilet preparation manufacturing

1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-: ACTIVE

1-Penten-3-one, 1-[(1R)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (1E)-: ACTIVE

Dates

2. Api AM, Belsito D, Biserta S, Botelho D, Bruze M, Burton GA Jr, Buschmann J, Cancellieri MA, Dagli ML, Date M, Dekant W, Deodhar C, Fryer AD, Gadhia S, Jones L, Joshi K, Lapczynski A, Lavelle M, Liebler DC, Na M, O'Brien D, Patel A, Penning TM, Ritacco G, Rodriguez-Ropero F, Romine J, Sadekar N, Salvito D, Schultz TW, Siddiqi F, Sipes IG, Sullivan G, Thakkar Y, Tokura Y, Tsang S. RIFM fragrance ingredient safety assessment, methyl ionone (mixture of isomers), CAS registry number 1335-46-2. Food Chem Toxicol. 2019 Dec;134 Suppl 2:110716. doi: 10.1016/j.fct.2019.110716. Epub 2019 Jul 28. PMID: 31365887.

3. Nakamura M, Noda S, Kosugi M, Ishiduka N, Mizukoshi K, Taniguchi M, Nemoto S. Determination of dithiocarbamates and milneb residues in foods by gas chromatography-mass spectrometry. Shokuhin Eiseigaku Zasshi. 2010;51(5):213-9. doi: 10.3358/shokueishi.51.213. PMID: 21071904.